

# Thermodynamic Properties of 1-Methyl-1-propylhydrazine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-1-propylhydrazine

Cat. No.: B15359852

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This technical guide provides a comprehensive overview of the estimated thermodynamic properties of **1-Methyl-1-propylhydrazine**. Due to a lack of available experimental data for this specific compound, the presented quantitative values are derived from the well-established Joback group-additivity method. This document also outlines the standard experimental protocols that would be employed for the empirical determination of these properties.

## Core Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of **1-Methyl-1-propylhydrazine**. These values have been calculated using the Joback group-additivity method, a widely recognized estimation technique for thermochemical data.

Table 1: Estimated Physicochemical and Thermochemical Properties

| Property  | Symbol | Estimated Value | Unit                 |
|---|--------|-----------------|----------------------|
| Molar Mass  | M      | 88.15           | g/mol                |
| Normal Boiling Point                                  | Tb     | 379.34          | K                    |
| Critical Temperature                                  | Tc     | 563.49          | K                    |
| Critical Pressure                                     | Pc     | 3.86            | MPa                  |
| Critical Volume                                       | Vc     | 318.00          | cm <sup>3</sup> /mol |
| Enthalpy of Formation<br>(Ideal Gas, 298.15 K)        | ΔHf°   | 76.5            | kJ/mol               |
| Gibbs Energy of<br>Formation (Ideal Gas,<br>298.15 K) | ΔGf°   | 211.88          | kJ/mol               |

Table 2: Estimated Ideal Gas Heat Capacity as a Function of Temperature

The ideal gas heat capacity (Cp) can be estimated using the Joback method with the following equation:

$$C_p \text{ (J/mol}\cdot\text{K)} = (\Sigma a - 37.93) + (\Sigma b + 0.210)T + (\Sigma c - 3.91 \times 10^{-4})T^2 + (\Sigma d + 2.06 \times 10^{-7})T^3$$

Where T is the temperature in Kelvin. The estimated coefficients for **1-Methyl-1-propylhydrazine** are:

| Coefficient | Estimated Value        |
|-------------|------------------------|
| a           | $1.63 \times 10^2$     |
| b           | $4.34 \times 10^{-1}$  |
| c           | $-1.78 \times 10^{-4}$ |
| d           | $-1.03 \times 10^{-8}$ |

Table 3: Estimated Vapor Pressure using the Antoine Equation

The vapor pressure (P) of a substance can be described by the Antoine equation over a range of temperatures:

$$\log_{10}(P) = A - (B / (T + C))$$

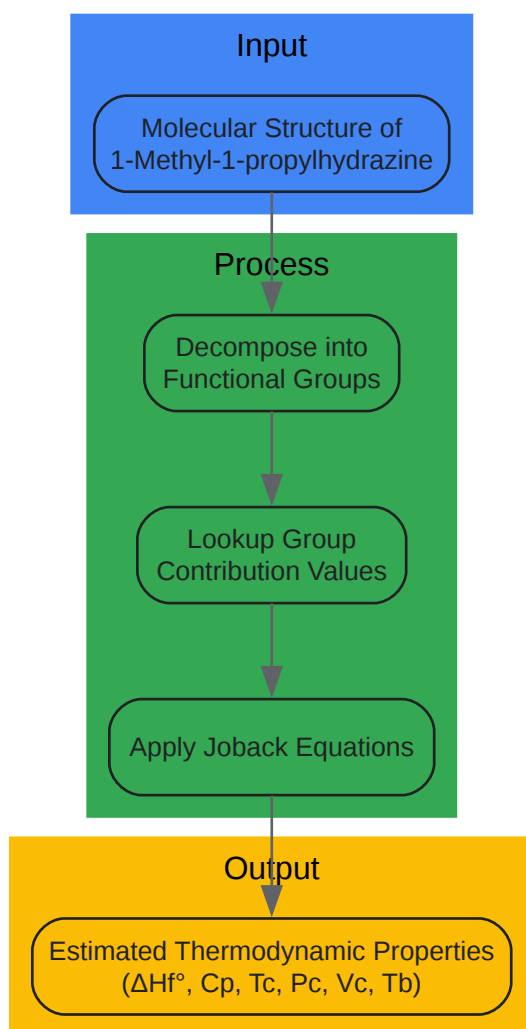
Where P is in bar and T is in Kelvin. The estimated Antoine coefficients for **1-Methyl-1-propylhydrazine** are:

| Coefficient | Estimated Value |
|-------------|-----------------|
| A           | 4.29            |
| B           | 1426.78         |
| C           | -65.15          |

## Computational Methodology: Joback Group-Additivity Method

The thermodynamic properties presented in this guide were estimated using the Joback group-additivity method.<sup>[1]</sup> This method is a well-established technique that predicts thermochemical data based on the summation of contributions from individual functional groups within a molecule.<sup>[2]</sup> The method is known for its simplicity and broad applicability, making it a valuable tool when experimental data is unavailable.<sup>[1]</sup>

The following diagram illustrates the workflow for estimating thermodynamic properties using the Joback method:



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**Computational workflow for the Joback method.**

## Experimental Protocols

While experimental data for **1-Methyl-1-propylhydrazine** is not readily available, the following section details the standard methodologies that would be employed to determine its thermodynamic properties.

### Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) of a liquid organic compound like **1-Methyl-1-propylhydrazine** would be determined using bomb calorimetry. This technique measures the

heat of combustion ( $\Delta H_c^\circ$ ) of the substance, from which the enthalpy of formation can be calculated using Hess's Law.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **1-Methyl-1-propylhydrazine** is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
- **Immersion:** The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.
- **Ignition:** The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.
- **Temperature Measurement:** The final temperature of the water is measured once thermal equilibrium is reached.
- **Calculation:** The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimental heat of combustion and the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ).

## Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity ( $C_p$ ) of liquid **1-Methyl-1-propylhydrazine** as a function of temperature would be measured using Differential Scanning Calorimetry (DSC).

Methodology:

- **Sample and Reference Pans:** A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

- **Heating Program:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min).
- **Heat Flow Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This difference is directly proportional to the heat capacity of the sample.
- **Calibration:** The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.
- **Data Analysis:** The heat flow data is used to calculate the specific heat capacity of the sample at various temperatures.

## Vapor Pressure: Static or Dynamic Methods

The vapor pressure of **1-Methyl-1-propylhydrazine** at different temperatures can be determined using either a static or a dynamic method.

### Static Method:

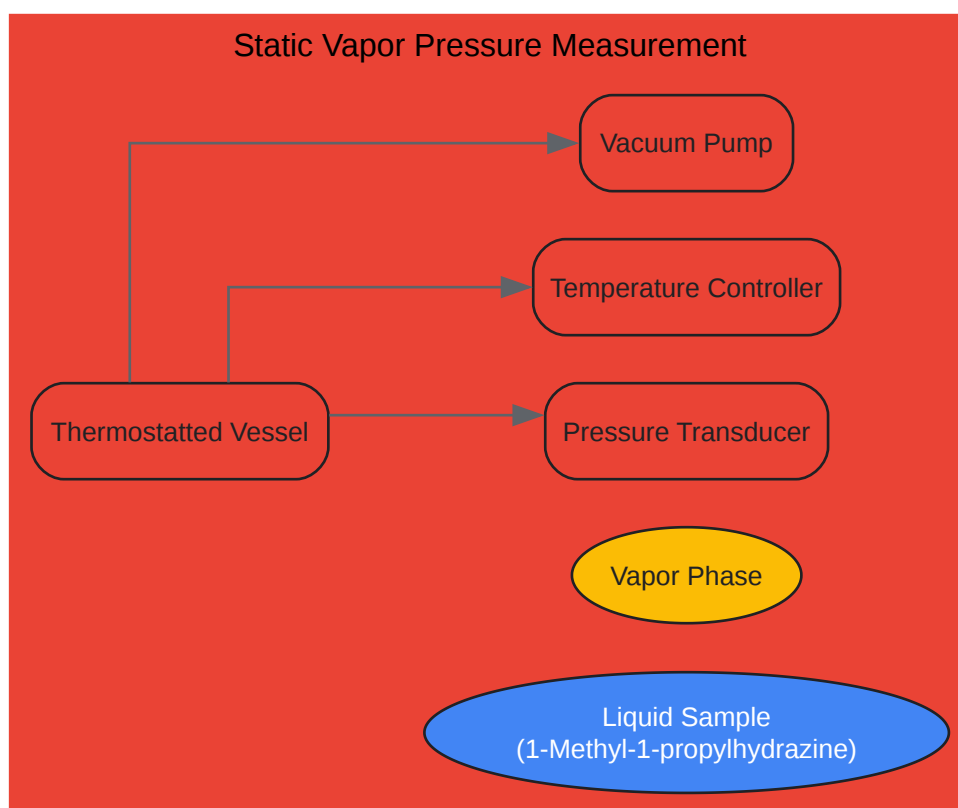
- **Sample Degassing:** A sample of the liquid is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.
- **Equilibrium:** The vessel is maintained at a constant temperature until the liquid and vapor phases are in equilibrium.
- **Pressure Measurement:** The pressure of the vapor in the vessel is measured directly using a pressure transducer.
- **Temperature Variation:** The process is repeated at various temperatures to obtain a vapor pressure curve.

### Dynamic Method (Boiling Point Method):

- **Apparatus:** The liquid is placed in a container equipped with a reflux condenser and a system for precise pressure control.

- **Boiling:** The pressure in the system is set to a specific value, and the liquid is heated until it boils.
- **Temperature Measurement:** The temperature at which the liquid boils is measured accurately. At the boiling point, the vapor pressure of the liquid is equal to the pressure in the system.
- **Pressure Variation:** The measurement is repeated at different controlled pressures to determine the vapor pressure-temperature relationship.

The following diagram provides a generalized representation of a static vapor pressure measurement setup:



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**Generalized setup for static vapor pressure measurement.**

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## References

- 1. Joback method - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. Group-contribution method - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
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